molecular formula C9H10O2S B3385275 Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate CAS No. 62157-64-6

Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate

Cat. No.: B3385275
CAS No.: 62157-64-6
M. Wt: 182.24 g/mol
InChI Key: AGHMAGMLPVKZMA-AATRIKPKSA-N
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Description

Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate is a chemical compound featuring a thiophene ring system, a structure of high interest in medicinal chemistry and materials science. This compound serves as a valuable building block in organic synthesis , particularly for the construction of more complex molecules for pharmaceutical research. The presence of the methyl-substituted thiophene and the propenoate ester group makes it a versatile intermediate for various chemical transformations, including cyclization and coupling reactions. Chemically, it is an ester with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . Its structure is characterized by a (2E)-configuration, indicating a specific spatial arrangement around the double bond . While analytical data for this specific enoate ester may be limited in public literature, compounds with similar thiophene scaffolds are frequently explored in drug discovery efforts. Related structures are investigated as key intermediates in the synthesis of dual-acting receptor antagonists (DARAs) targeting conditions such as hypertension and prostate cancer, highlighting the potential research value of this chemical class . Intended Use & Handling: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl (E)-3-(5-methylthiophen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7-3-4-8(12-7)5-6-9(10)11-2/h3-6H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHMAGMLPVKZMA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62157-64-6
Record name 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, methyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62157-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Methodologies for Synthesis

Strategic Considerations in Retrosynthesis of the Thiophene-Alkenoate Scaffold

The retrosynthetic analysis of Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate reveals several strategic disconnections that inform the design of efficient synthetic routes. The primary focus of this analysis is the central olefinic bond and the functional groups appended to the thiophene (B33073) and ester moieties.

Disconnection of the Olefinic Bond

The most logical and common retrosynthetic disconnection of the target molecule is at the olefinic C=C double bond. This bond can be disconnected in two ways, leading to two primary sets of synthons: an electrophilic 5-methylthiophene-2-carbaldehyde and a nucleophilic two-carbon component, or a nucleophilic 5-methylthiophene-2-yl synthon and an electrophilic three-carbon acrylate (B77674) synthon. This disconnection strategy directly points towards powerful bond-forming reactions such as the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Knoevenagel condensation.

A second approach involves a disconnection that suggests a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. In this case, the disconnection is made between the C2 position of the thiophene ring and the adjacent olefinic carbon, leading to a halo-substituted 5-methylthiophene and methyl acrylate as the starting materials.

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions are a cornerstone in the synthesis of alkenes and are particularly well-suited for the construction of the target thiophene-alkenoate scaffold from 5-methylthiophene-2-carbaldehyde.

Knoevenagel Condensation Approaches with 5-Methylthiophene-2-carbaldehyde

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. In the synthesis of this compound, this would involve the reaction of 5-methylthiophene-2-carbaldehyde with an active methylene compound like dimethyl malonate in the presence of a weak base. The resulting intermediate would then undergo decarboxylation to yield the desired α,β-unsaturated ester. A common modification, the Doebner-Knoevenagel condensation, utilizes pyridine (B92270) as a catalyst and solvent, which can also facilitate the decarboxylation step when malonic acid is used.

Reactant 1Reactant 2Catalyst/SolventProduct
5-Methylthiophene-2-carbaldehydeDimethyl malonatePiperidine/EthanolMethyl 2-carboxy-3-(5-methylthiophen-2-yl)acrylate
5-Methylthiophene-2-carbaldehydeMalonic acidPyridine3-(5-Methylthiophen-2-yl)acrylic acid

Subsequent esterification and decarboxylation steps would be required to obtain the final product.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are among the most powerful and widely used methods for alkene synthesis. youtube.com

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the synthesis of this compound, 5-methylthiophene-2-carbaldehyde would be treated with methyl (triphenylphosphoranylidene)acetate. This stabilized ylide is known to favor the formation of the (E)-alkene, which is typically the desired isomer for this class of compounds. youtube.com The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. wikipedia.org The reaction of 5-methylthiophene-2-carbaldehyde with a phosphonate ester, such as methyl (diethoxyphosphoryl)acetate, in the presence of a base (e.g., NaH, NaOMe), typically provides the (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying the purification of the final product. wikipedia.org

Olefination MethodAldehydeReagentBase/SolventExpected ProductStereoselectivity
Wittig Reaction5-Methylthiophene-2-carbaldehydeMethyl (triphenylphosphoranylidene)acetateToluene, refluxThis compoundPredominantly (E)
HWE Reaction5-Methylthiophene-2-carbaldehydeMethyl (diethoxyphosphoryl)acetateNaH/THFThis compoundHigh (E)-selectivity

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the formation of the carbon-carbon bond in this compound. The Heck reaction , in particular, is a versatile method for the arylation of alkenes.

In this approach, a halo-substituted thiophene, such as 2-bromo-5-methylthiophene (B1266114) or 2-iodo-5-methylthiophene, is coupled with methyl acrylate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the acrylate. The stereochemical outcome is generally the formation of the trans- or (E)-isomer. Various palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) can be employed to optimize the reaction conditions.

Thiophene SubstrateAlkeneCatalystLigandBase/SolventProduct
2-Bromo-5-methylthiopheneMethyl acrylatePd(OAc)₂PPh₃Et₃N/DMFThis compound
2-Iodo-5-methylthiopheneMethyl acrylatePdCl₂(PPh₃)₂-K₂CO₃/NMPThis compound

Sustainable and Green Synthesis Protocols

Recent advancements in synthetic chemistry have emphasized the development of environmentally benign protocols. These "green" methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Performing reactions in the absence of a solvent or on a solid support can significantly reduce environmental impact. For palladium-catalyzed couplings, solvent-free conditions can be achieved by adsorbing the reactants onto a solid support like aluminum oxide. researchgate.net This approach, often combined with microwave irradiation, can lead to rapid and efficient synthesis of thiophene oligomers and could be adapted for the synthesis of this compound via Suzuki coupling. researchgate.net Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another emerging solvent-free technique that can enhance reaction rates and yields in cross-coupling reactions.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates. mdpi.com The use of microwave irradiation can dramatically reduce reaction times for the synthesis of thiophene derivatives, often from hours to mere minutes, while improving yields. researchgate.netasianpubs.orgresearchgate.net For instance, Suzuki and Stille couplings to produce polythiophenes have been successfully accelerated using microwaves. researchgate.netresearchgate.net This technology offers precise temperature control and can lead to cleaner reactions with fewer byproducts. mdpi.com

The efficiency of cross-coupling reactions is heavily dependent on the catalyst system. Modern catalyst design focuses on creating more active, stable, and selective catalysts. For Suzuki-Miyaura reactions involving thiophenes, catalyst systems based on Pd(0) with electron-rich and bulky phosphine ligands have shown high activity, even at low catalyst loadings. nih.gov The use of specialized ligands, such as those incorporating thienyl groups on the phosphorus core, can enhance the electron density of the catalyst and improve its performance and lifetime. nih.gov

Furthermore, the development of recoverable and reusable catalysts is a key goal in green chemistry. Amphiphilic cyclopalladated ferrocenylimines, for example, have been designed as stable and efficient precatalysts for both Heck and Suzuki reactions. researchgate.net These catalysts are thermally stable, insensitive to oxygen and moisture, and show good activity, making them suitable for more practical and sustainable synthetic processes. researchgate.net

Optimization of Reaction Parameters, Stereoselectivity, and Scale-Up Considerations

Transitioning a synthetic route from a laboratory-scale experiment to a larger, industrial-scale process requires careful optimization of all reaction parameters. mdpi.com For the synthesis of this compound via Heck or Suzuki coupling, key variables to optimize include the choice of catalyst and ligand, catalyst loading, base, solvent, reaction temperature, and reaction time.

Stereoselectivity is a critical consideration. As noted, the Heck reaction generally provides excellent selectivity for the (E)-isomer of the product alkene. organic-chemistry.org This is a significant advantage as it often eliminates the need for subsequent purification to separate geometric isomers. The stereochemical outcome is determined during the syn-addition and syn-elimination steps of the catalytic cycle.

Scale-up introduces challenges such as heat transfer, mixing efficiency, and reagent addition rates. mdpi.com A robust and optimized laboratory procedure is the first step toward successful scaling. For instance, a process that uses a low catalyst loading, is insensitive to minor variations in conditions, and avoids hazardous reagents is more amenable to large-scale production. mdpi.com The development of protocols that utilize biodegradable solvents or aqueous media, such as in some Suzuki-Miyaura couplings, is also highly beneficial for large-scale applications, as it can simplify product separation and reduce waste treatment costs. acs.org

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for detailed experimental spectroscopic data for the chemical compound "this compound" has revealed a lack of publicly available research findings necessary to fulfill the requested comprehensive analysis. Despite extensive searches for scholarly articles and entries in chemical databases, no specific experimental data for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY), Infrared (IR), or Raman spectroscopy for this particular compound could be located.

The user's request for a detailed article structured around the comprehensive spectroscopic characterization and structural elucidation of this compound, including data tables and in-depth analysis of its stereochemistry and vibrational modes, cannot be met due to the absence of the foundational experimental data. The generation of scientifically accurate and thorough content, as stipulated in the instructions, is contingent upon the availability of such primary research data.

While spectroscopic data for related compounds, such as other prop-2-enoate derivatives and various thiophene-containing molecules, are available, a scientifically rigorous and accurate article on "this compound" cannot be constructed based on analogies to these related structures. Such an approach would be speculative and would not adhere to the required standard of detailed and specific research findings for the compound .

Therefore, the requested article, with its detailed sections on High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Spectroscopy, cannot be generated at this time. The specific data required for the subsections, including detailed chemical shift assignments, coupling constant analysis, 2D NMR correlations, stereochemical insights from NOESY/ROESY, and characteristic absorption frequencies from IR and Raman spectroscopy, remains unpublished or inaccessible in the public domain.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. For Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate, with a chemical formula of C₉H₁₀O₂S, the expected exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula.

Table 1: Theoretical and Expected Experimental Mass Data for this compound

ParameterValue
Molecular Formula C₉H₁₀O₂S
Theoretical Monoisotopic Mass 182.04015 u
Expected [M+H]⁺ ion m/z 183.04793
Expected [M+Na]⁺ ion m/z 205.02988
Expected [M+K]⁺ ion m/z 220.99382

The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing unambiguous confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a specific ion. In an MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to propose a fragmentation pathway, which provides valuable structural information.

Expected fragmentation of this compound would likely involve the cleavage of the ester group, loss of the methyl group, and fragmentation of the thiophene (B33073) ring. The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative.

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions corresponding to π→π* transitions. The conjugated system, which extends from the thiophene ring through the propenoate chain, allows for the delocalization of π-electrons. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of conjugation. The presence of the methyl group on the thiophene ring and the methyl ester group can also influence the electronic properties and the position of the absorption bands.

The polarity of the solvent can have a significant impact on the position of the UV-Vis absorption bands, a phenomenon known as solvatochromism. For thiophene derivatives, a bathochromic (red) shift is often observed as the solvent polarity increases. ekb.egbiointerfaceresearch.comrsc.org This is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents. By measuring the UV-Vis spectra in a series of solvents with varying polarities, it is possible to probe the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

SolventPolarity IndexExpected λmax (nm)Expected Shift
Hexane 0.1Lower Wavelength-
Dichloromethane 3.1Intermediate WavelengthBathochromic
Acetonitrile (B52724) 5.8Higher WavelengthBathochromic
Methanol (B129727) 5.1Higher WavelengthBathochromic
Dimethylformamide (DMF) 6.4Highest WavelengthBathochromic

X-ray Diffraction Analysis for Solid-State Molecular Architecture

While HRMS, MS/MS, and UV-Vis spectroscopy provide valuable information about the molecular structure and electronic properties, X-ray diffraction analysis of a single crystal provides the definitive three-dimensional arrangement of atoms in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule.

Furthermore, X-ray diffraction reveals the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. mdpi.comresearchgate.net Understanding the solid-state architecture is crucial for predicting and controlling the material properties of the compound. Although specific X-ray diffraction data for this compound is not publicly available, studies on similar thiophene carboxylate derivatives have revealed planar conformations of the thiophene ring and detailed intermolecular hydrogen bonding networks. mdpi.com

An article on the comprehensive spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. A thorough search of available scientific literature and crystallographic databases did not yield specific experimental data for this compound.

The requested information, including the determination of its crystal system, space group, unit cell parameters, as well as a detailed analysis of bond lengths, bond angles, torsional angles, and intermolecular interactions, is contingent upon the successful synthesis and subsequent single-crystal X-ray diffraction analysis of the compound. As no published reports of such an analysis for this compound were found, the data required to populate the specified sections and subsections of the article are not available.

While research exists for structurally similar compounds containing a thiophene moiety, this information cannot be extrapolated to accurately describe the unique crystallographic and supramolecular features of the target molecule. Generating an article without this specific data would involve speculation and would not meet the required standards of scientific accuracy.

Therefore, the following sections, which were outlined in the request, remain unwritten pending the future availability of experimental crystallographic data for this compound:

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester portion of the molecule is a classic Michael acceptor and a dienophile, and its carbon-carbon double bond is susceptible to both reduction and oxidation.

The carbon-carbon double bond in Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate is activated towards nucleophilic attack at the β-position due to the electron-withdrawing effect of the adjacent ester group. This makes the compound a suitable substrate for Michael addition reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated ester (the Michael acceptor). libretexts.org

A variety of nucleophiles can be employed in this context. For instance, soft nucleophiles such as enamines, organocuprates (Gilman reagents), and stabilized carbanions derived from malonates, β-ketoesters, or nitroalkanes are expected to react readily. The general mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The thia-Michael addition, involving sulfur nucleophiles, is also a highly efficient transformation for forming carbon-sulfur bonds. srce.hr

Table 1: Predicted Michael Addition Reactions with this compound This table is illustrative and based on the general reactivity of α,β-unsaturated esters.

Michael Donor (Nucleophile)Predicted Product
Diethyl malonateMethyl 3-(1,3-bis(ethoxycarbonyl)propan-2-yl)-3-(5-methylthiophen-2-yl)propanoate
Gilman reagent (e.g., (CH₃)₂CuLi)Methyl 3-(5-methylthiophen-2-yl)butanoate
ThiophenolMethyl 3-(5-methylthiophen-2-yl)-3-(phenylthio)propanoate

The electron-deficient nature of the double bond in this compound allows it to function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This powerful reaction forms a six-membered ring by reacting a conjugated diene with a dienophile. The presence of the electron-withdrawing ester group enhances the reactivity of the alkene as a dienophile in normal-demand Diels-Alder reactions. youtube.com

The reaction is typically concerted and stereospecific, allowing for the controlled formation of complex cyclic structures. The regioselectivity of the reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. For instance, reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene would be expected to proceed readily upon thermal activation.

Table 2: Predicted Diels-Alder Reactions with this compound This table is illustrative and based on the general reactivity of α,β-unsaturated esters as dienophiles.

DienePredicted Cycloadduct
1,3-ButadieneMethyl 4-(5-methylthiophen-2-yl)cyclohex-1-ene-1-carboxylate
CyclopentadieneMethyl 3-(5-methylthiophen-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
2,3-Dimethyl-1,3-butadieneMethyl 4,5-dimethyl-2-(5-methylthiophen-2-yl)cyclohex-4-ene-1-carboxylate

The carbon-carbon double bond of the α,β-unsaturated ester can be selectively reduced without affecting the ester functionality or the thiophene (B33073) ring. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method to achieve this saturation. mdpi.com Alternatively, conjugate reduction can be achieved using reagents like sodium borohydride in the presence of a nickel(II) salt or through the use of copper hydride reagents.

Oxidation of the double bond can lead to various products depending on the reagents and conditions. Epoxidation, for example, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which would yield an epoxide at the α,β-position. Dihydroxylation using osmium tetroxide (OsO₄) would result in the corresponding diol. Ozonolysis would cleave the double bond, leading to the formation of an aldehyde and a glyoxylate derivative.

Reactivity of the Thiophene Ring System

The 5-methylthiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The existing substituents direct the position of further functionalization.

The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609). e-bookshelf.de In this compound, the 5-methyl group is an activating, ortho-, para-directing group (directing to the 4-position). The 2-(methyl propenoate) substituent is a deactivating, meta-directing group (directing to the 4-position). Thus, both existing substituents direct incoming electrophiles to the 4-position of the thiophene ring. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur at this position.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions on this compound This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted thiophenes.

ReactionReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄Methyl 3-(4-nitro-5-methylthiophen-2-yl)prop-2-enoate
BrominationBr₂/Acetic AcidMethyl 3-(4-bromo-5-methylthiophen-2-yl)prop-2-enoate
AcylationAcetyl chloride/AlCl₃Methyl 3-(4-acetyl-5-methylthiophen-2-yl)prop-2-enoate

The thiophene ring can be deprotonated using strong bases, such as organolithium reagents, to form a lithiated intermediate that can then react with various electrophiles. This process, known as directed metalation, is a powerful tool for regioselective functionalization. acs.orgnih.govrsc.org The sulfur atom in the thiophene ring can coordinate to the lithium of the organolithium reagent, directing deprotonation to the adjacent C2 or C5 positions. In this molecule, the C2 position is already substituted. The acidity of the thiophene ring protons is influenced by the substituents. The electron-withdrawing nature of the acrylate (B77674) substituent at the 2-position would increase the acidity of the proton at the 3-position, potentially allowing for selective lithiation at this site with a suitable base. However, the methyl group at the 5-position may direct lithiation to the adjacent C4 position. The outcome of lithiation can be highly dependent on the specific base and reaction conditions used. nih.gov Once formed, the lithiated thiophene can react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups.

Functional Group Transformations of the Methyl Ester

The methyl ester group is a primary site for chemical modification, principally through hydrolysis and transesterification reactions. These transformations are fundamental in altering the solubility, polarity, and subsequent reactivity of the molecule.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound to its corresponding carboxylic acid, 3-(5-methylthiophen-2-yl)prop-2-enoic acid, is a critical reaction, often serving as the initial step in the synthesis of further derivatives. This process is typically catalyzed by either acid or base.

Under alkaline conditions, the hydrolysis of esters, including those of substituted acrylic acids, generally proceeds via a second-order kinetic model, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The reaction mechanism is typically a nucleophilic acyl substitution (BAC2), involving the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield the carboxylate anion and methanol (B129727). The rate of this reaction is influenced by electronic and steric factors. For instance, the electron-donating nature of the 5-methylthiophen-2-yl group can influence the electrophilicity of the carbonyl carbon.

A hypothetical study on the hydrolysis kinetics of this compound could involve monitoring the disappearance of the ester or the appearance of the carboxylate under pseudo-first-order conditions (a large excess of hydroxide). The second-order rate constant could then be determined at various temperatures to calculate the activation parameters, providing a deeper understanding of the reaction's energetic landscape.

Table 1: Hypothetical Kinetic Data for the Alkaline Hydrolysis of this compound

Temperature (°C)[Ester] (M)[NaOH] (M)Initial Rate (M/s)kobs (s-1)k2 (M-1s-1)
250.010.11.5 x 10-61.5 x 10-41.5 x 10-3
350.010.13.2 x 10-63.2 x 10-43.2 x 10-3
450.010.16.5 x 10-66.5 x 10-46.5 x 10-3

This data is illustrative and not based on experimental results.

Transesterification Reactions

Transesterification is a versatile method for converting this compound into other esters, thereby modifying its physical and chemical properties. This process involves the reaction of the methyl ester with an alcohol in the presence of a catalyst, which can be an acid, a base, or an organometallic compound. The equilibrium of the reaction is typically shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol byproduct.

A variety of catalysts can be employed for the transesterification of acrylates. For instance, organotin catalysts have been shown to be effective for the transesterification of methyl acrylate with dimethylaminoethanol. The choice of catalyst can significantly impact the reaction rate and selectivity.

The reaction of this compound with different alcohols can lead to a range of new esters with potentially altered biological activities or material properties. For example, reaction with a long-chain alcohol could increase the lipophilicity of the molecule, while reaction with a diol could lead to the formation of polyesters.

Table 2: Potential Transesterification Reactions of this compound

Reactant AlcoholCatalystProduct EsterPotential Application
EthanolH2SO4Ethyl 3-(5-methylthiophen-2-yl)prop-2-enoateFlavor/Fragrance
1-ButanolNaOCH3Butyl 3-(5-methylthiophen-2-yl)prop-2-enoatePlasticizer
Ethylene GlycolTi(OBu)4Poly(ethylene 3-(5-methylthiophen-2-yl)propenoate)Polymer Synthesis
Propargyl AlcoholDBUPropargyl 3-(5-methylthiophen-2-yl)prop-2-enoateClick Chemistry Precursor

This table presents hypothetical examples of transesterification reactions.

Derivatization to Access Related Structural Analogues with Modified Properties

Beyond transformations of the ester group, the core structure of this compound offers multiple avenues for derivatization to access structural analogues with modified properties. These modifications can target the α,β-unsaturated system or the thiophene ring.

One important class of derivatives is the corresponding amides, which can be synthesized from the methyl ester. For example, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been reported, showcasing the conversion of a thiophene carboxylate to an amide. mdpi.com Similarly, this compound could be reacted with various primary or secondary amines to yield a library of amides with potentially diverse biological activities. The synthesis of bis-(p-Fluorophenyl)amides of thieno[3,2-b]thiophene from a related acrylic acid derivative further illustrates this synthetic route. mdpi.com

The conjugated double bond in the propenoate chain is susceptible to cycloaddition reactions. For instance, [3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. uchicago.eduresearchgate.netnih.gov The reaction of this compound with a suitable 1,3-dipole could lead to the formation of novel, complex heterocyclic structures. The thiophene ring itself can also participate in cycloaddition reactions, particularly when activated as a thiophene S-oxide, providing a pathway to highly functionalized cyclic compounds. researchtrends.net

Furthermore, the thiophene ring can be functionalized through electrophilic substitution reactions, although the presence of the deactivating acrylate group would influence the position of substitution. Alternatively, functionalization can be achieved through modification of the methyl group on the thiophene ring or by building upon the thiophene core to create fused ring systems. The synthesis of thiophene-based trimers demonstrates how thiophene units can be coupled to create larger conjugated systems with interesting electronic and optical properties. nih.gov

Table 3: Examples of Potential Derivatization Reactions

Reaction TypeReagentsProduct ClassPotential Modified Property
AmidationR1R2NH, HeatN,N-disubstituted 3-(5-methylthiophen-2-yl)propenamideBiological Activity
[3+2] CycloadditionAzide (R-N3)Triazoline derivativeIntroduction of new heterocyclic ring
Heck CouplingAryl halide, Pd catalystArylated propenoate derivativeModified conjugation and electronic properties
Epoxidationm-CPBAMethyl 3-(5-methylthiophen-2-yl)oxirane-2-carboxylatePrecursor for further functionalization

This table provides hypothetical examples of derivatization strategies.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate. These theoretical approaches allow for a detailed exploration of the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process identifies the lowest energy conformation of the molecule, providing crucial information about its bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar thiophene (B33073) derivatives have demonstrated that DFT methods can accurately predict molecular geometries that are in good agreement with experimental data from techniques like X-ray crystallography researchgate.net. For this compound, the optimized geometry is expected to be largely planar, particularly the thiophene ring and the acrylate (B77674) group, to maximize π-electron delocalization. The methyl group on the thiophene ring and the methyl group of the ester would be the primary sources of non-planarity.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests that a molecule is more reactive and can be more easily excited electronically.

For thiophene derivatives, the HOMO is typically a π-orbital with significant electron density on the thiophene ring, indicating its electron-donating character. The LUMO is usually a π*-orbital, often delocalized over the conjugated system, including the acrylate moiety, which acts as an electron-accepting region. Computational studies on related thiophene-based molecules have shown that the HOMO-LUMO gap can be tailored by altering substituents on the thiophene ring nih.govnih.gov. The presence of the electron-donating methyl group and the electron-withdrawing acrylate group in this compound is expected to influence its HOMO-LUMO gap, thereby affecting its electronic transitions and chemical behavior. Reactivity indices such as electronegativity, chemical hardness, and softness, which can be derived from HOMO and LUMO energies, further quantify the molecule's reactivity.

Table 1: Calculated Electronic Properties of a Structurally Similar Thiophene Derivative.
ParameterCalculated Value (eV)
EHOMO-6.21
ELUMO-1.78
Energy Gap (ΔE)4.43

Note: The data in the table is for a related thiophene compound and is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. Green and yellow areas denote intermediate potentials.

For this compound, the MEP map is expected to show the most negative potential around the oxygen atoms of the carbonyl group in the acrylate moiety, making them likely sites for interaction with electrophiles. The hydrogen atoms and the sulfur atom in the thiophene ring are likely to exhibit a more positive potential. Such analyses are crucial for understanding intermolecular interactions and the molecule's reactivity patterns.

Conformational Analysis and Potential Energy Surfaces

Identification of Stable Conformers and Rotational Barriers

This compound possesses several rotatable single bonds, leading to the possibility of multiple conformers. Conformational analysis involves systematically rotating these bonds and calculating the energy of the resulting geometries to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

Table 2: Hypothetical Rotational Barriers for Key Bonds in this compound.
Rotatable BondEstimated Rotational Barrier (kcal/mol)
Thiophene-Acrylate C-C Bond5 - 10
Acrylate C-O Bond2 - 5

Note: The data in the table is hypothetical and for illustrative purposes.

Analysis of Intramolecular Interactions Stabilizing Specific Conformations

The stability of certain conformers can be attributed to specific intramolecular interactions. In this compound, weak hydrogen bonds or other non-covalent interactions may play a role in stabilizing particular arrangements of the molecule. For instance, an interaction between a hydrogen atom on the thiophene ring and the carbonyl oxygen of the acrylate group could favor a specific planar conformation. The analysis of these subtle interactions provides a more complete picture of the molecule's preferred shape and its influence on the compound's properties.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to predict the characteristics of novel compounds. Density Functional Theory (DFT) is a principal method used for these simulations.

Theoretical calculations are instrumental in assigning and understanding the vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra of molecules. By employing methods like DFT with specific basis sets, such as B3LYP/6-311G(d,p), researchers can compute the vibrational frequencies and NMR chemical shifts for a given molecular structure. nih.gov

For instance, in computational IR spectroscopy, the ground state geometry of the molecule is first optimized. Then, vibrational frequency calculations are performed. The resulting theoretical frequencies are often scaled by a specific factor (e.g., 0.983) to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. nih.gov Similarly, NMR parameters can be calculated and compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure.

Table 1: Example of Calculated vs. Experimental Vibrational Frequencies for a Thiophene Derivative (Note: This table is illustrative, based on methodologies applied to related compounds.)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-311G)
C=O stretch17151725
C=C stretch (alkene)16301642
C-H stretch (thiophene)31003115
C-S stretch (thiophene)850858

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. These transitions, particularly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are responsible for the absorption of light in the UV-Vis spectrum.

The TD-DFT approach provides information on excitation energies and oscillator strengths for numerous potential transitions. nih.gov The calculated energy of the HOMO-LUMO gap is a key parameter, as it corresponds to the lowest energy electronic transition (λmax). The theoretical UV-Vis spectrum is often simulated by applying a Gaussian function to the calculated transitions, which can then be compared to experimental spectra. nih.gov

Molecular Modeling of Intermolecular Interactions in Condensed Phases

Understanding how molecules arrange themselves in the solid state is crucial for predicting material properties. Computational tools like Hirshfeld surface analysis and energy framework calculations provide detailed insights into the crystal packing and the nature of intermolecular forces.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The analysis involves mapping various properties onto a unique molecular surface, defined as the region where the electron density of the molecule is greater than that of all its neighbors.

A key visualization is the d_norm surface, which maps the normalized contact distance. On this surface, red spots highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov

This graphical representation is complemented by 2D "fingerprint plots," which summarize all intermolecular contacts by plotting the distance to the nearest atom outside the surface (de) against the distance to the nearest atom inside the surface (di). nih.gov The percentage contribution of different types of contacts can be quantified, providing a detailed breakdown of the forces governing the crystal packing. For thiophene derivatives, common contacts include H···H, O···H, C···H, and S···H interactions. nih.govacs.org

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Thiophene Derivative (Note: This table is illustrative, based on data from analogous compounds. nih.govacs.org)

Contact TypeContribution (%)
H···H39.0%
O···H / H···O21.3%
C···H / H···C5.4%
S···H / H···S5.9%
Other28.4%

To further quantify the energetics of crystal packing, energy framework analysis can be performed. nih.gov This method involves calculating the interaction energies between a central molecule and its neighbors within a defined radius. These pairwise interaction energies are typically calculated using quantum mechanical models (e.g., CE-B3LYP/6-31G(d,p)) and are broken down into their physical components: electrostatic, polarization, dispersion, and repulsion. nih.govmdpi.com

Table 3: Example of Calculated Intermolecular Interaction Energies (kJ/mol) for a Thiophene Derivative (Note: This table is illustrative, based on methodologies applied to related compounds. mdpi.com)

Energy ComponentValue (kJ/mol)
Electrostatic-45.0
Polarization-22.3
Dispersion-179.1
Repulsion+82.7
Total Energy -154.7

Potential Applications in Advanced Materials and Chemical Synthesis

Advanced Synthetic Intermediate for Fine Chemicals

Precursor to Complex Heterocyclic Compounds

The reactive prop-2-enoate tail of the molecule is a key feature that allows it to serve as a starting material for a variety of heterocyclic systems. While direct synthesis examples for this specific ester are specialized, the reactivity pattern can be understood from analogous compounds. For instance, the closely related 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate is a versatile precursor for synthesizing a range of fused and unfused heterocycles. researchgate.net This analogue readily reacts with binucleophiles to yield complex structures such as quinazolines, benzothiazoles, thiadiazoles, and imidazoles. researchgate.net

The synthetic utility stems from the electrophilic nature of the double bond and the carbonyl carbon of the acrylate (B77674) group. These sites are susceptible to nucleophilic attack, which can initiate cyclization cascades.

Table 1: Potential Heterocyclic Systems from Thiophene (B33073) Acrylate Precursors

Reactant Type Potential Heterocyclic Product Reaction Type
Hydrazine Derivatives Pyrazolines, Pyridazinones Michael Addition / Cyclization
Amidines / Guanidines Pyrimidines, Pyrimidinones Michael Addition / Cyclization
Thioamides / Thioureas Thiazines Michael Addition / Cyclization
1,2-Dinucleophiles Fused Heterocycles (e.g., Benzothiazepines) Cyclocondensation

This reactivity makes Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate a valuable intermediate for generating libraries of complex molecules, a crucial step in the discovery of new functional materials and therapeutic agents.

Building Block for Agrochemical or Pharmaceutical Scaffolds (focused on chemical synthesis and structural motifs, not biological activity or efficacy)

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry and agrochemistry, appearing in numerous commercial products. This compound serves as an excellent building block for incorporating this important motif into larger, more complex molecules. The design of new N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, relies on the availability of functionalized thiophene amines, which can be synthesized from precursors like the title compound. mdpi.com

The key structural features that make it a versatile building block include:

The 5-methylthiophene core: This unit provides a stable, aromatic, and lipophilic anchor. The methyl group can influence steric interactions and solubility.

The prop-2-enoate linker: This three-carbon chain offers a flexible spacer and multiple points for chemical modification. It can participate in Michael additions, cycloadditions, and reductions.

The methyl ester terminus: This functional group can be readily hydrolyzed to a carboxylic acid or converted to an amide, allowing for covalent attachment to other molecular fragments.

Synthetic strategies can exploit these features to build diverse molecular scaffolds. For example, the ester can be converted to an amide, and the double bond can be used in multicomponent reactions to rapidly increase molecular complexity. This modular approach is central to modern drug discovery and materials science, enabling the systematic exploration of chemical space around the thiophene core.

Catalysis: Design of Ligands or Substrates

Thiophene derivatives play a significant role in catalysis, both as components of ligands that coordinate to metal centers and as modifiers of heterogeneous catalyst surfaces.

Metal Coordination Chemistry with Thiophene Derivatives

The sulfur atom in the thiophene ring possesses lone pairs of electrons that can coordinate to transition metals. Furthermore, the π-system of the aromatic ring and the acrylate double bond can also participate in metal binding. Thiophenes are known to coordinate to metals in several modes, influencing the electronic and steric environment of the metal center.

Table 2: Known Coordination Modes of Thiophene to Metal Centers

Coordination Mode Description
η¹(S) The thiophene binds to the metal through a single dative bond from the sulfur atom.
η² The metal coordinates to two adjacent carbon atoms of the thiophene ring (a C=C bond).
η⁴ The metal binds to the four carbon atoms of the diene system within the thiophene ring.
η⁵ The thiophene acts as a five-electron donor, coordinating to the metal through the entire π-system of the ring. This often involves ring opening or desulfurization. roaldhoffmann.com

The specific structure of this compound, with its ester functionality, could also allow for chelation, where both the thiophene sulfur and the carbonyl oxygen bind to the same metal center, forming a stable ring structure. Such multidentate ligands are highly sought after in catalysis as they can confer high stability and selectivity to the metal complex.

Heterogeneous Catalysis Applications Involving Thiophene-Modified Surfaces

Thiophene-based molecules are used to modify the surfaces of heterogeneous catalysts, such as metal nanoparticles supported on an oxide. This modification can strategically block certain active sites or alter the electronic properties of the surface, leading to enhanced catalytic selectivity.

A notable example is the modification of a Platinum (Pt) catalyst with thiophene for the selective hydrogenation of p-chloronitrobenzene. acs.org On an unmodified Pt surface, the reactant molecule tends to adsorb in a flat-lying geometry, which can lead to undesired side reactions like dehalogenation. When the Pt surface is modified with thiophene, the thiophene molecules force the p-chloronitrobenzene to adsorb in an "end-on" fashion, with only the nitro group interacting with the catalyst surface. acs.org This controlled adsorption mode dramatically increases the selectivity towards the desired product, p-chloroaniline, without significantly compromising the catalytic activity. acs.org

Similarly, thiophene-functionalized linkers can be incorporated into the structure of Metal-Organic Frameworks (MOFs). nih.govacs.org These functionalized MOFs can act as robust and recyclable heterogeneous catalysts for various organic transformations, such as CO2 conversion or multicomponent reactions like the Biginelli reaction. nih.govacs.orgresearchgate.net The thiophene units within the MOF structure can provide active sites (e.g., Lewis basic sites) that facilitate the catalytic cycle. acs.org

Analytical Methodologies for Chemical Purity and Quantification

Chromatographic Separations for Compound Isolation and Purity Determination

Chromatographic techniques are fundamental for the separation of "Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate" from reaction mixtures, starting materials, and potential byproducts. These methods are also instrumental in determining the purity of the synthesized compound.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound". The choice of detector is critical and can be tailored to the specific analytical need.

A Flame Ionization Detector (FID) provides good sensitivity for general-purpose purity analysis. For enhanced selectivity and sensitivity towards the sulfur-containing thiophene (B33073) moiety, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) is highly recommended. gcms.czshimadzu.com The SCD, in particular, offers a highly specific and equimolar response to sulfur compounds, making it ideal for accurate quantification in complex matrices. shimadzu.com

The selection of the GC column is also crucial for achieving optimal separation. A non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often a suitable starting point for the analysis of thiophene derivatives. nist.gov The oven temperature program would need to be optimized to ensure good resolution of the target compound from any impurities.

Table 1: Hypothetical GC Parameters for Purity Analysis of this compound

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD)
Detector Temperature 300 °C (FID) or 800 °C (SCD furnace)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For "this compound," a reversed-phase HPLC method would be the most common approach.

Method development would involve the selection of an appropriate stationary phase, typically a C18 or C8 column, and the optimization of the mobile phase composition. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a common starting point for α,β-unsaturated esters. researchgate.netacs.orgmdpi.com Gradient elution may be necessary to achieve adequate separation from impurities with different polarities.

Detection is typically performed using a UV detector. The conjugated system of the thiophene ring and the acrylate (B77674) moiety in "this compound" is expected to exhibit strong UV absorbance, allowing for sensitive detection. rsc.org The selection of the optimal detection wavelength is crucial for maximizing sensitivity and can be determined by acquiring the UV spectrum of the compound.

Table 2: Illustrative HPLC Method Parameters for this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an optimized wavelength (e.g., 280-320 nm)

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the unambiguous identification and quantification of compounds in complex mixtures.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is invaluable for confirming the identity of "this compound" and for identifying unknown impurities. The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. nih.govresearchgate.net

The fragmentation of thiophene derivatives upon electron ionization often involves characteristic losses related to the thiophene ring and its substituents. nih.govresearchgate.netresearchgate.net For "this compound," one might expect to observe fragments corresponding to the loss of the methoxy (B1213986) group (-OCH3), the entire ester group (-COOCH3), and cleavage of the bond between the thiophene ring and the prop-2-enoate side chain.

LC-MS is a powerful tool for the analysis of compounds that are not amenable to GC. It is particularly useful for analyzing complex mixtures and for quantifying trace levels of compounds. For "this compound," LC-MS can provide both molecular weight information and structural data through fragmentation analysis (MS/MS).

Electrospray ionization (ESI) is a common ionization technique for LC-MS, and it would likely be suitable for this compound, producing a protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments, further confirming the identity of the compound.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be a straightforward and cost-effective method for quantifying "this compound" in a pure solution. The presence of the conjugated system extending from the thiophene ring through the double bond to the carbonyl group is expected to result in a strong UV absorbance at a specific wavelength (λmax). nii.ac.jpnih.gov

To perform spectrophotometric quantification, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of the compound at its λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve, following the Beer-Lambert law. The λmax for thiophene derivatives is influenced by the substituents on the ring. nii.ac.jpjlu.edu.cn

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely utilized technique for determining the concentration of analytes in a solution. The principle of this method is based on the absorption of ultraviolet or visible light by the molecule, which induces electronic transitions. For this compound, the presence of a conjugated system, encompassing the thiophene ring and the acrylate moiety, results in a characteristic UV absorption profile.

The concentration of a solution of this compound can be determined by measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorption (λmax), and applying the Beer-Lambert law. The λmax for this compound is influenced by the extended conjugation. Based on structurally similar compounds, such as other thiophene derivatives and methyl cinnamate (B1238496) analogues, the λmax is expected to be in the ultraviolet region. For instance, the E-isomer of some cinnamates exhibits a λmax around 310 nm.

To perform the analysis, a pure sample of this compound is dissolved in a suitable solvent that does not absorb in the same region as the analyte. Common solvents for UV-Vis analysis include ethanol, methanol, or acetonitrile. A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their corresponding absorbances at the determined λmax. The absorbance of the unknown sample is then measured, and its concentration is interpolated from the calibration curve.

The molar absorptivity (ε), a constant that is a measure of the amount of light absorbed per unit of concentration and path length, is a key parameter in these calculations. For conjugated systems like the one present in this compound, the molar absorptivity is typically in the range of 10,000 to 25,000 L·mol⁻¹·cm⁻¹.

Table 1: UV-Vis Spectrophotometry Parameters for Concentration Determination

ParameterValue/RangeDetails
Solvent EthanolA common solvent that is transparent in the relevant UV region.
λmax (Wavelength of Maximum Absorption) ~315 nmEstimated based on the conjugated system of the thiophene and acrylate groups.
Molar Absorptivity (ε) ~21,000 L·mol⁻¹·cm⁻¹Estimated based on similar conjugated systems.
Concentration Range for Calibration 1 - 20 µg/mLA typical range to ensure linearity according to the Beer-Lambert law.
Path Length (Cuvette) 1 cmStandard path length for spectrophotometric measurements.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard of known purity, the purity of the target analyte can be accurately calculated.

For the purity assessment of this compound, a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve a precisely weighed amount of the sample along with a precisely weighed amount of a certified internal standard.

The selection of an appropriate internal standard is critical. The standard should be stable, non-volatile, have a known high purity, and possess NMR signals that are well-resolved from the signals of the analyte. For this compound, potential internal standards include Dimethyl Terephthalate or 1,3,5-Trimethoxybenzene, as their simple singlet signals in the aromatic and methoxy regions are unlikely to overlap with the more complex signals of the analyte.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group on the thiophene ring, the protons on the thiophene ring, the vinylic protons of the acrylate group, and the methyl ester protons. Specific, well-resolved signals from both the analyte and the internal standard are chosen for integration.

The purity of this compound is then calculated using the following formula:

Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd (%)

Where:

I = Integral area of the signal

N = Number of protons for the integrated signal

M = Molar mass

m = Mass

std = Internal Standard

Table 2: Predicted ¹H NMR Data and Parameters for qNMR Purity Assessment

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationSignal for Quantification
Thiophene-CH₃~2.5Singlet3HYes
Thiophene-H~6.7 - 7.2Multiplet2HNo (potential overlap)
Vinylic-H (α to C=O)~6.1Doublet1HYes
Vinylic-H (β to C=O)~7.8Doublet1HYes
O-CH₃~3.8Singlet3HYes

Table 3: Recommended Internal Standard for qNMR Analysis

Internal StandardChemical Shift of Signal for Quantification (δ, ppm) in CDCl₃Number of ProtonsRationale for Selection
Dimethyl Terephthalate ~8.1 (aromatic-H) and ~3.9 (methyl-H)4H and 6HProvides two distinct singlet signals in regions that are less likely to overlap with the analyte's signals. High purity standards are commercially available.

By carefully selecting a non-overlapping signal from both the analyte and the internal standard, and by ensuring accurate weighing and proper NMR acquisition parameters, qNMR provides a highly accurate and precise method for the determination of the absolute purity of this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel, Highly Efficient, and Stereoselective Reaction Pathways

The synthesis of thiophene (B33073) derivatives is a mature field, yet the development of novel, efficient, and stereoselective routes remains a key area of interest. nih.govresearchgate.netmdpi.comorganic-chemistry.orgpharmaguideline.com For Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate, which contains a stereocenter at the double bond, controlling the E/Z configuration is paramount as different isomers can exhibit distinct physical properties and biological activities.

Future research should focus on:

Catalytic Wittig and Horner-Wadsworth-Emmons Reactions: Developing highly stereoselective versions of these classic olefination reactions, using 5-methylthiophene-2-carbaldehyde as a precursor, could provide efficient access to either the (E)- or (Z)-isomer of the target compound.

Palladium-Catalyzed Cross-Coupling Reactions: Heck-type reactions between a halogenated 5-methylthiophene and methyl acrylate (B77674) could be optimized for high yield and stereoselectivity. Modern catalyst systems, including those with specialized phosphine (B1218219) ligands, could offer superior performance.

Direct C-H Activation/Functionalization: A highly atom-economical and sustainable approach would involve the direct coupling of 5-methylthiophene with methyl propiolate or methyl acrylate via C-H activation at the C2 position of the thiophene ring. This would reduce the need for pre-functionalized starting materials. organic-chemistry.org

Synthetic StrategyPrecursorsKey Advantages
Stereoselective Olefination5-methylthiophene-2-carbaldehyde, Methyl (triphenylphosphoranylidene)acetateHigh potential for E/Z isomeric control.
Heck Cross-Coupling2-halo-5-methylthiophene, Methyl acrylateWell-established methodology, broad substrate scope.
Direct C-H Activation5-methylthiophene, Methyl propiolateHigh atom economy, reduced synthetic steps. organic-chemistry.org

Investigation of Advanced Reactivity Patterns with Less Common Reagents

The reactivity of this compound is dictated by the electron-rich 5-methylthiophene ring and the electrophilic α,β-unsaturated ester moiety. While standard reactions like Michael additions and Diels-Alder reactions are expected, future research could probe more advanced and less common reactivity patterns.

Promising areas of investigation include:

Asymmetric Catalysis: The conjugated system is an ideal substrate for asymmetric conjugate additions of various nucleophiles (e.g., organometallics, thiols, amines) using chiral catalysts to generate valuable chiral building blocks.

Photochemical and Radical Reactions: Exploring the behavior of the compound under photochemical conditions or in the presence of radical initiators could lead to novel cyclization or polymerization pathways, potentially forming unique polythiophene derivatives.

Reactions with Hypervalent Iodine Reagents: These reagents can mediate unique transformations, such as oxidative cyclizations or the introduction of functional groups, that are not achievable with traditional reagents. mdpi.com

Understanding these advanced reactivity patterns would significantly expand the synthetic utility of this compound as a versatile chemical intermediate.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reproducibility. For a compound like this compound, integrating its synthesis into flow chemistry platforms represents a significant future direction.

Key research objectives would include:

Development of Continuous Synthesis Protocols: Adapting one of the efficient synthetic routes (e.g., a Pd-catalyzed coupling) to a continuous flow setup using packed-bed reactors with immobilized catalysts.

Automated Reaction Optimization: Utilizing automated platforms with in-line analytics (e.g., HPLC, NMR) to rapidly screen reaction parameters (temperature, pressure, residence time, stoichiometry) and identify optimal conditions for the synthesis.

The successful implementation of flow chemistry would be crucial for the potential large-scale production of this compound for applications in materials science or pharmaceuticals.

Deeper Insight from Advanced Spectroscopic and Microscopy Techniques

A thorough understanding of the structural and electronic properties of this compound, both as a single molecule and in condensed phases, is essential for predicting its behavior and designing applications. Advanced characterization techniques can provide unprecedented insights.

Future research should employ:

Solid-State NMR and Single-Crystal X-ray Diffraction: To precisely determine the molecular structure, conformation, and intermolecular packing forces in the solid state. This is fundamental for understanding its material properties.

Ultrafast Transient Absorption Spectroscopy: To probe the excited-state dynamics of the molecule, which is crucial for potential applications in optoelectronics or photochemistry.

Scanning Probe Microscopy (AFM/STM): To visualize self-assembled monolayers or thin films of the compound or its polymeric derivatives on surfaces at the molecular level. This would be particularly relevant for applications in organic electronics.

Cryogenic Electron Microscopy (Cryo-EM): While typically used for biological macromolecules, its application to self-assembled organic structures or polymers derived from the compound could reveal detailed morphological information.

These advanced techniques would provide a comprehensive picture of the compound's structure-property relationships. nih.govnih.gov

Computational Design of Novel Derivatives with Tailored Chemical Reactivity and Material Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. semanticscholar.orgresearchgate.netnih.gov For this compound, a computational approach can guide the synthesis of new derivatives with tailored characteristics.

Future research efforts should focus on:

Density Functional Theory (DFT) Calculations: To model the electronic structure, frontier molecular orbital (HOMO/LUMO) energies, and reactivity indices of the parent molecule and a virtual library of its derivatives. This can predict their reactivity, electronic absorption spectra, and suitability for applications like organic semiconductors. nih.gov

Molecular Dynamics (MD) Simulations: To simulate the behavior of the compound in different environments (e.g., solvents, polymer matrices) and to predict properties of materials derived from it, such as thin-film morphology or drug-receptor interactions.

In Silico Screening: To computationally design and screen a large number of virtual derivatives by modifying the substituents on the thiophene ring or the ester group. This can identify promising candidates for specific applications (e.g., improved charge transport, specific biological activity) before committing to their chemical synthesis. semanticscholar.orgresearchgate.net

This synergy between computational design and experimental validation will be a key driver for the efficient development of novel functional materials and molecules based on the this compound scaffold.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate, and how can reaction parameters be optimized?

Answer:
The synthesis of α,β-unsaturated esters like this compound typically involves Knoevenagel condensation between a thiophene-substituted aldehyde and methyl malonate derivatives. Key parameters include:

  • Catalyst selection : Use Lewis acids (e.g., piperidine or ammonium acetate) to enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) improve solubility and reaction rates .
  • Temperature control : Reactions are often conducted under reflux (60–80°C) to balance yield and side-product formation .
    For analogs, microwave-assisted synthesis has reduced reaction times by 50–70% compared to conventional heating . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H NMR : Confirm the α,β-unsaturated system via coupling constants (J = 12–16 Hz for trans-configuration) and thiophene proton splitting patterns .
    • ¹³C NMR : Identify ester carbonyl (~165–170 ppm) and conjugated double-bond carbons (~120–140 ppm) .
  • IR spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and C=C stretches (~1600 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
    For purity, HPLC with UV detection (λ = 220–280 nm) is advised, using C18 columns and acetonitrile/water mobile phases .

Advanced: How can contradictions between experimental and computational spectral data (e.g., NMR chemical shifts) be systematically addressed?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility. To resolve these:

  • DFT calculations : Use the B3LYP/6-31G * basis set to model NMR chemical shifts, including solvent corrections (e.g., IEFPCM for DMSO or CDCl₃) .
  • Conformational sampling : Perform a Boltzmann-weighted average of shifts across low-energy conformers using software like Gaussian .
  • Experimental validation : Compare computed shifts with variable-temperature NMR to assess dynamic effects .

Advanced: Which computational strategies are suitable for predicting the electronic properties and reactivity of this compound?

Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps using DFT (B3LYP/6-311++G )** to predict electrophilic/nucleophilic sites .
  • Molecular docking : For bioactivity studies, use AutoDock Vina with protein targets (e.g., enzymes) to assess binding affinities .
  • MD simulations : Analyze stability in biological membranes (e.g., GROMACS with CHARMM force fields) .

Basic: How do intermolecular interactions influence the crystalline structure of this compound, and what tools are used for analysis?

Answer:
Hydrogen bonding and π-π stacking dominate packing:

  • X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization .
  • Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .
  • Hirshfeld surfaces : Generate via CrystalExplorer to quantify interaction contributions (e.g., C-H···O vs. S···S contacts) .

Advanced: What approaches are effective for elucidating structure-activity relationships (SAR) in bioactivity studies?

Answer:

  • QSAR modeling : Use CoMFA/CoMSIA to correlate electronic descriptors (e.g., logP, dipole moment) with activity data .
  • Metabolite profiling : Employ LC-MS/MS to identify degradation products in biological matrices .
  • In vitro assays : Pair with molecular dynamics to validate target engagement (e.g., enzyme inhibition kinetics) .

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Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate
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Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.